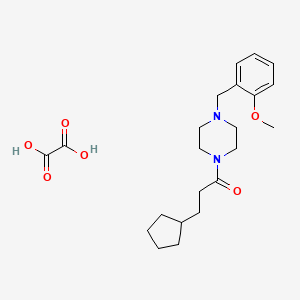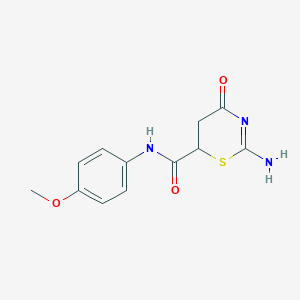![molecular formula C16H27NO3 B5209668 2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5209668.png)
2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly known as 'Isoproterenol' and is widely used in scientific research due to its various biochemical and physiological effects. Isoproterenol is a synthetic compound that mimics the action of the natural hormone epinephrine and is used to stimulate the beta-adrenergic receptors in the body.
Wirkmechanismus
Isoproterenol acts on the beta-adrenergic receptors in the body, which are found in various tissues, including the heart, lungs, and blood vessels. It stimulates the production of cyclic AMP, which activates protein kinase A and leads to the phosphorylation of various proteins. This results in the relaxation of smooth muscles, increased heart rate, and increased contractility of the heart.
Biochemical and Physiological Effects:
Isoproterenol has various biochemical and physiological effects, including the stimulation of the beta-adrenergic receptors in the heart, lungs, and blood vessels. It increases heart rate, cardiac output, and contractility, leading to improved oxygen delivery to the body's tissues. It also causes bronchodilation, which is helpful in the treatment of asthma and other respiratory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Isoproterenol is widely used in laboratory experiments due to its ability to mimic the action of epinephrine and stimulate the beta-adrenergic receptors. It is useful in the study of cardiovascular physiology and pharmacology, and its effects can be easily measured using various techniques, including electrocardiography and blood pressure monitoring. However, Isoproterenol has some limitations, including its short half-life and the potential for desensitization of the beta-adrenergic receptors with prolonged use.
Zukünftige Richtungen
There are several areas of future research for Isoproterenol, including the development of new beta-adrenergic agonists with improved efficacy and safety profiles. The use of Isoproterenol in the treatment of various cardiovascular and respiratory diseases, such as heart failure and asthma, is also an area of active research. Additionally, the role of Isoproterenol in the regulation of other physiological processes, such as glucose metabolism and immune function, is an area of growing interest.
Conclusion:
In conclusion, Isoproterenol is a synthetic compound that has been widely used in scientific research for various purposes, including the study of cardiovascular physiology, pharmacology, and metabolism. Its ability to mimic the action of epinephrine and stimulate the beta-adrenergic receptors makes it a valuable tool in the laboratory. Isoproterenol has various biochemical and physiological effects, and its use in the treatment of various cardiovascular and respiratory diseases is an area of active research.
Synthesemethoden
The synthesis of Isoproterenol involves several steps, including the condensation of 4-isopropylphenol with glycidol, followed by the reaction with methylamine, and then the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
Isoproterenol has been extensively used in scientific research for various purposes, including the study of cardiovascular physiology, pharmacology, and metabolism. It is used to investigate the mechanisms of action of beta-adrenergic agonists, the effects of sympathetic stimulation on the heart, and the regulation of cardiac output.
Eigenschaften
IUPAC Name |
2-[methyl-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-14(2)15-4-6-16(7-5-15)20-13-12-19-11-9-17(3)8-10-18/h4-7,14,18H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWMZUKZEJIXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCOCCN(C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]amino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)

![ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5209616.png)
![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)



![5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5209644.png)

![3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile](/img/structure/B5209661.png)
![8-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5209663.png)
![4-(4-bromophenyl)-5-[2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5209689.png)